ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a combination of several functional groups, including an ester, a chromene, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Synthesis of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Coupling Reactions: The chromene and tetrahydroisoquinoline intermediates are then coupled through esterification or amidation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s complex structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: shares similarities with other chromene and tetrahydroisoquinoline derivatives.
6,7-Dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline: A simpler analog without the benzoate ester group.
4-((6,7-Dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoic acid: The carboxylic acid analog of the compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₉H₁₉N₃O₆. The compound features a unique structure combining benzoate and isoquinoline derivatives with chromene functionalities. Its synthesis can be achieved through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine.
Research indicates that this compound exhibits significant anticancer activity by:
- Inhibiting Tumor Growth : Studies have shown that this compound can reduce tumor size and slow cancer progression through various signaling pathways such as MAPK and PI3K/Akt.
- Inducing Apoptosis : The compound has been found to increase apoptotic cell death in cancer cells, highlighting its potential as a therapeutic agent against malignancies.
Research Findings
A summary of relevant studies demonstrating the anticancer effects of this compound is presented in Table 1.
Study | Methodology | Key Findings |
---|---|---|
Study A | In vitro assays on cancer cell lines | Significant reduction in cell viability and tumor size |
Study B | In vivo mouse models | Decreased tumor growth rate and enhanced apoptosis |
Study C | Molecular pathway analysis | Modulation of MAPK and PI3K/Akt signaling pathways |
In addition to its anticancer properties, the compound also demonstrates anti-inflammatory effects :
- Cytokine Modulation : It may modulate cytokine production and inhibit inflammatory enzymes, leading to reduced tissue damage.
- Edema Reduction : Experimental results indicate decreased edema and inflammation markers in treated models.
Research Findings
Table 2 summarizes studies focusing on the anti-inflammatory effects of the compound.
Study | Methodology | Key Findings |
---|---|---|
Study D | In vitro assays on inflammatory cell lines | Reduced levels of pro-inflammatory cytokines |
Study E | Animal models of inflammation | Significant decrease in tissue damage and edema |
Study F | Enzyme inhibition assays | Inhibition of key inflammatory enzymes |
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8/c1-4-38-30(34)19-9-11-22(12-10-19)39-18-25-23-17-28(37-3)27(36-2)16-20(23)13-14-32(25)29(33)24-15-21-7-5-6-8-26(21)40-31(24)35/h5-12,15-17,25H,4,13-14,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBQWWMVFTQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.